Cas no 128-76-7 (4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
128-76-7 structure
Product Name:4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-
4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)- 화학적 및 물리적 성질
이름 및 식별자
-
- 4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-
- 1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol
- laurotetanine
- (S)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol((+)-laurotetanine)
- 1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinolin-9-ol
- AC1L6I3A
- AC1Q56MH
- AG-K-03109
- AR-1B4956
- CTK4B6053
- KST-1B0132
- NSC106610
- SureCN905125
- Litsoeine
- (6aS)-5,6,6a,7-Tetrahydro-1,2,10-trimethoxy-4H-dibenzo[de,g]quinolin-9-ol
- [S,(+)]-5,6,6a,7-Tetrahydro-1,2,10-trimethoxy-4H-dibenzo[de,g]quinolin-9-ol
- NSC-106610
- UNII-SDW3N623LN
- Q27289154
- 6aalpha-Noraporphin-9-ol, 1,2,10-trimethoxy-
- DTXCID601333397
- (6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol
- LAUROTETANINE [MI]
- 6a-alpha-NORAPORPHIN-9-OL, 1,2,10-TRIMETHOXY-
- NSC 106610; Litsoeine; (+)-Laurotetanine
- 1,2,10-Trimethoxy-6a-alpha-noraporphin-6-ol
- CHEMBL464098
- CHEBI:175176
- AKOS040747017
- (+)-Laurotetanine
- CS-0066642
- 128-76-7
- 1,2,10-trimethoxy-9-hydroxynoraporphine
- 4H-Dibenzo(de,g)quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)-
- NSC 106610
- (6AS)-5,6,6A,7-TETRAHYDRO-1,2,10-TRIMETHOXY-4H-DIBENZO(DE,G)QUINOLIN-9-OL
- SDW3N623LN
- DTXSID70904248
- 4H-Dibenzo[de,g]quinolin-9-ol, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-
- SCHEMBL905065
- HY-117616
- NCGC00385613-01
- Laurotetanin
- 9-Hydroxy-1,2,10-trimethoxynoraporphine
- NCGC00385613-01!1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol
- Litsoene
- 4H-Dibenzo[de, 5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (S)-
- NS00097089
- AKOS040738198
- Compound NP-019525
- CHEMBL4090368
- 6a.alpha.-Noraporphin-9-ol,2,10-trimethoxy-
- CHEBI:182323
- 4,15,16-trimethoxy-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),3,5,13,15-hexaen-5-ol
- SCHEMBL905125
- 6aalpha 1,2,10-Trimethoxy--Noraporphin-9-ol
-
- 인치: 1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1
- InChIKey: GVVXPMORGFYVOO-ZDUSSCGKSA-N
- 미소: O(C)C1C(=CC2CCN[C@H]3CC4C=C(C(=CC=4C=1C3=2)OC)O)OC
계산된 속성
- 정밀분자량: 327.14713
- 동위원소 질량: 327.147
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 3
- 복잡도: 447
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 9
- 소수점 매개변수 계산 참조값(XlogP): 2.6
- 토폴로지 분자 극성 표면적: 60A^2
실험적 성질
- 밀도: 1.2223 (rough estimate)
- 융해점: 125°C
- 비등점: 465.27°C (rough estimate)
- 플래시 포인트: 270.9°C
- 굴절률: 1.5000 (estimate)
- PSA: 59.95
4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T25641-5 mg |
Laurotetanine |
128-76-7 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
| TargetMol Chemicals | T25641-5mg |
Laurotetanine |
128-76-7 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | T25641-25mg |
Laurotetanine |
128-76-7 | 25mg |
¥ 10600 | 2024-07-20 |
4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)- 관련 문헌
-
Dayana Lacerda Custódio,Valdir Florêncio da Veiga Junior RSC Adv. 2014 4 21864
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Changlei Sun,Jia Li,Daijie Wang,Jinqian Yu,Xiao Wang,Luqi Huang RSC Adv. 2015 5 75831
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3. CCCLXXXIV.—The constitution of laurotetanineGeorge Barger,Robert Silberschmidt J. Chem. Soc. 1928 2919
-
4. The biosynthesis of glaucine in Litsea glutinosaDewan S. Bhakuni,Sudha Jain J. Chem. Soc. Perkin Trans. 1 1988 1447
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5. Studies on the syntheses of heterocyclic compounds. Part CDLXII. Total photolytic syntheses of aporphine [(±)-N-methyl-laurotetanine, (±)-cassythicine, and (±)-pukateine], proaporphine [(±)-orientalinone], and morphinandienone [(±)-pallidine and (±)-salutaridine] alkaloidsT. Kametani,K. Fukumoto,S. Shibuya,H. Nemoto,T. Nakano,T. Sugahara,T. Takahashi,Y. Aizawa,M. Toriyama J. Chem. Soc. Perkin Trans. 1 1972 1435
128-76-7 (4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-) 관련 제품
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